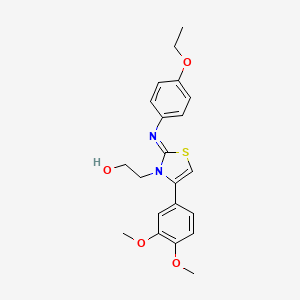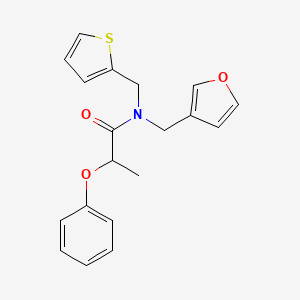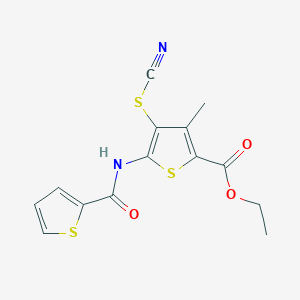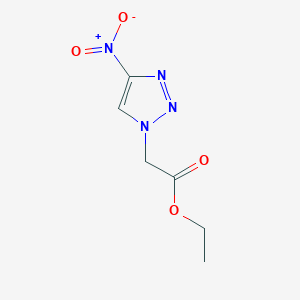
N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring that is present in many important biological compounds, such as histidine and the neurotransmitter histamine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazole ring, followed by various functional group interconversions and coupling reactions. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a propyl (three-carbon) linker, a cyclopentyl group, and an isonicotinamide group . The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring and the amide group. The imidazole ring is aromatic and relatively stable, but can act as a nucleophile in certain conditions. The amide group can participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an imidazole ring could increase its stability and polarity .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, including clotrimazole and miconazole, are well-recognized for their broad-spectrum antimicrobial activity. These compounds are effective against a range of dermatophytes, yeasts, and molds, as well as certain Gram-positive bacteria. Their mechanism of action typically involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes, which leads to cell lysis and death. This makes imidazole compounds valuable in the treatment of various fungal infections and as potential agents in antimicrobial research (Berna Kavakcioglu Yardimci, 2020; T. Lackner & S. Clissold, 1989).
Anticancer Activity
Research on imidazole antifungals has revealed potential anticancer properties. Compounds such as clotrimazole, econazole, and ketoconazole have demonstrated effects on cancerous cells, including disruption of the glycolytic pathway and inhibition of cytochrome P450 enzymes. These findings suggest that imidazole compounds, through various mechanisms, may possess anti-neoplastic activities, highlighting their potential in cancer research and treatment strategies (Berna Kavakcioglu Yardimci, 2020).
Antioxidant Properties
Imidazoles have also been investigated for their antioxidant capabilities. Antioxidant compounds play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and associated diseases. The study of antioxidant activity in imidazole derivatives could offer insights into their potential use in pharmaceuticals, food preservation, and the management of oxidative stress-related conditions (I. Munteanu & C. Apetrei, 2021).
Neuroprotective Strategies
Imidazolines, a class closely related to imidazoles, have shown promise in neuroprotection, particularly in the context of cerebrovascular stroke. Moxonidine, an imidazoline compound, has been studied for its central action in reducing peripheral sympathetic activity, offering potential therapeutic benefits in conditions requiring neuroprotection (M. Karsy et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentyloxy-N-(3-imidazol-1-ylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-17(20-7-3-10-21-11-9-18-13-21)14-6-8-19-16(12-14)23-15-4-1-2-5-15/h6,8-9,11-13,15H,1-5,7,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICZHHUAWQEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1-[6-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892392.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)


![N-([1,1'-biphenyl]-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2892400.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea](/img/structure/B2892401.png)

![5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2892404.png)

![N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2892407.png)
![1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B2892411.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892414.png)
![(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2892415.png)